3-(2-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-5-methylisoxazole-4-carboxamide
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Overview
Description
This compound is listed under CAS No. 2034482-73-81. However, detailed information about its use or purpose is not readily available.
Synthesis Analysis
Unfortunately, I couldn’t find any specific information on the synthesis of this compound.Molecular Structure Analysis
I couldn’t find any specific information on the molecular structure of this compound.Chemical Reactions Analysis
I couldn’t find any specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
The molecular formula of this compound is C21H17ClN2O4S, and its molecular weight is 428.892. However, other physical and chemical properties are not readily available.Scientific Research Applications
Antimicrobial Applications
Several studies have synthesized and evaluated compounds related to the specified molecule for their antimicrobial efficacy. Notably, research has explored various derivatives synthesized through complex chemical reactions, highlighting their potential as antimicrobial agents. For instance, a clubbed quinazolinone and 4-thiazolidinone compound series showed promising in vitro antibacterial and antifungal activities against a spectrum of pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Dodiya, & Shihora, 2011). Similarly, another study developed ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, demonstrating their anti-microbial activity and docking studies, further underscoring the therapeutic potential of such compounds (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
Biological Activity and Synthesis
Extensive work has been carried out in the synthesis and characterization of new quinazolines and related compounds, aiming to assess their antimicrobial potential. One particular study synthesized aryl-N-{[({4-[2- (2-chlorophenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl } carbonylamino)amino]thioxo methyl)-amides, which were then screened for antibacterial and antifungal activities, demonstrating significant efficacy against various bacterial and fungal strains (Desai, Shihora, & Moradia, 2007).
Electrochemical and Electrochromic Studies
Research has also extended into the electrochemical and electrochromic properties of derivatives, exploring how different acceptor groups and copolymerization affect their behavior. A study focusing on novel donor–acceptor type monomers related to the mentioned compound highlighted their good electrochemical activity and potential for color change applications, indicating their utility beyond antimicrobial purposes (Hu et al., 2013).
Safety And Hazards
I couldn’t find any specific information on the safety and hazards associated with this compound.
Future Directions
I couldn’t find any specific information on the future directions or potential applications of this compound.
Please note that this analysis is based on the limited information available online. For a more comprehensive analysis, you may want to consult a specialist or conduct a more detailed literature search.
properties
IUPAC Name |
3-(2-chlorophenyl)-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3S2/c1-13-18(19(24-27-13)15-5-2-3-6-16(15)22)20(25)23-12-21(26,14-8-10-28-11-14)17-7-4-9-29-17/h2-11,26H,12H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBLLUXTFMAIED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC(C3=CSC=C3)(C4=CC=CS4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-5-methylisoxazole-4-carboxamide |
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